molecular formula C17H25N3O3 B3004994 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide CAS No. 1704522-50-8

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

Cat. No. B3004994
CAS RN: 1704522-50-8
M. Wt: 319.405
InChI Key: FJRAEBKGIKWAOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of coordination polymers often involves hydrothermal methods, as seen in the study of the nickel coordination polymer Ni(en)(ox)·2H2O, where "en" stands for ethylenediamine and "ox" for oxalate . In this process, the nickel atoms are coordinated with oxygen atoms from the oxalate ions and nitrogen atoms from the ethylenediamine molecule. The oxalate anion serves as a bis-bidentate ligand, which bridges the nickel atoms, forming a one-dimensional polymer chain. This method could potentially be adapted for the synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide by using similar hydrothermal techniques to coordinate the desired ligands with a central metal atom, if applicable .

Molecular Structure Analysis

The molecular structure of compounds can be determined using X-ray crystallography, as demonstrated in the study of the nootropic agent N-[2-(N,N-diisopropylamino)ethyl]-2-oxo-1-pyrrolidinacetamide sulphate . The crystal structure revealed that the five-membered heterocyclic ring adopts an envelope conformation, and the amide group forms a dihedral angle with this ring. For N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide, a similar approach could elucidate the conformation of the pyrrole ring and the spatial arrangement of the oxalamide moiety .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide, they do provide insights into the reactivity of related structures. For instance, the coordination of ethylenediamine to nickel suggests that amine groups can act as ligands to metal centers, which could be relevant if the compound undergoes reactions involving metal coordination . Additionally, the presence of an oxalamide group could imply reactivity towards nucleophiles, given the electrophilic nature of carbonyl compounds .

Physical and Chemical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure can be inferred from X-ray analysis, as seen with the nootropic agent's triclinic crystal system and the inclusion of solvent molecules in the structure . The chemical properties, such as bond angles and distances, are also consistent with standard values, suggesting that the compound's reactivity could be predicted based on these parameters. For N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide, similar analyses could provide insights into its solubility, stability, and potential interactions with other molecules .

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-20-11-5-8-14(20)15(21)12-19-17(23)16(22)18-10-9-13-6-3-2-4-7-13/h5-6,8,11,15,21H,2-4,7,9-10,12H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRAEBKGIKWAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCCC2=CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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